1H-Pyrrole, 2,2'-(phenylmethylene)bis[1-methyl-
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Overview
Description
1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl-: is an organic compound with the molecular formula C15H14N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, where two pyrrole rings are connected via a phenylmethylene bridge. The presence of the phenylmethylene group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- typically involves the condensation of pyrrole derivatives with benzaldehyde or its derivatives. One common method is the reaction of 1-methylpyrrole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding dihydropyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitro compounds, Lewis acids as catalysts.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrroles, alkylated pyrroles, nitro-substituted pyrroles.
Scientific Research Applications
Chemistry: 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy as drug candidates for various diseases .
Industry: In the industrial sector, 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenylmethylene bridge plays a crucial role in enhancing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,2’-(Phenylmethylene)bis(1H-pyrrole): Similar structure but without the methyl group.
1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-: Contains additional functional groups and different substitution patterns.
Uniqueness: 1H-Pyrrole, 2,2’-(phenylmethylene)bis[1-methyl- stands out due to its specific substitution pattern and the presence of the phenylmethylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
852928-16-6 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C17H18N2/c1-18-12-6-10-15(18)17(14-8-4-3-5-9-14)16-11-7-13-19(16)2/h3-13,17H,1-2H3 |
InChI Key |
OTEZHQFYZAZRKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=CN3C |
Origin of Product |
United States |
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